D6808

Beschreibung

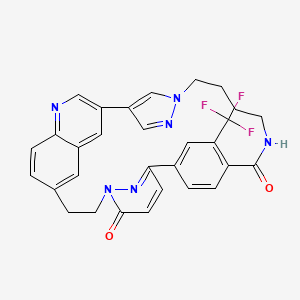

This compound is a highly complex polycyclic heteroaromatic system featuring a trifluoromethyl (-CF₃) substituent at position 13 and two ketone groups at positions 11 and 17. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to fluorinated motifs . The compound’s IUPAC name reflects its intricate topology, including bridgehead nitrogen atoms and fused cycloalkane/heterocycle systems.

Eigenschaften

Molekularformel |

C30H25F3N6O2 |

|---|---|

Molekulargewicht |

558.6 g/mol |

IUPAC-Name |

13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione |

InChI |

InChI=1S/C30H25F3N6O2/c31-30(32,33)25-15-20-4-5-24(25)29(41)34-10-1-2-11-38-18-23(17-36-38)22-14-21-13-19(3-6-26(21)35-16-22)9-12-39-28(40)8-7-27(20)37-39/h3-8,13-18H,1-2,9-12H2,(H,34,41) |

InChI-Schlüssel |

PQNIGFMNUHDZKX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN2C=C(C=N2)C3=CN=C4C=CC(=CC4=C3)CCN5C(=O)C=CC(=N5)C6=CC(=C(C=C6)C(=O)NC1)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von D6808 beinhaltet eine Strategie der molekularen Hybridisierung in Kombination mit Makrocyclisierung. Das Schlüsselintermediat ist ein Derivat von 2-(2-(Chinolin-6-yl)ethyl)pyridazin-3(2H)-on. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschte makrozyklische Struktur zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um hohe Ausbeute und Reinheit zu gewährleisten. Dies würde die Verwendung von automatisierten Reaktoren, Durchflussreaktorsystemen und strengen Qualitätskontrollmaßnahmen umfassen, um Konsistenz und Wirksamkeit zu gewährleisten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Als Modellverbindung für die Untersuchung makrozyklischer Inhibitoren und deren Synthese verwendet.

Biologie: Untersucht auf seine Rolle bei der Hemmung der c-Met-Kinase-Aktivität in verschiedenen Zelllinien.

Medizin: Als potenzielles therapeutisches Mittel zur Behandlung von Magenkrebs mit MET-Genveränderungen untersucht.

Industrie: Potenzieller Einsatz bei der Entwicklung neuer Krebsmedikamente, basierend auf seiner makrozyklischen Struktur und seiner inhibitorischen Aktivität

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der c-Met-Kinase, einem Rezeptor-Tyrosinkinase, der an zellulären Signalwegen beteiligt ist. Durch die Bindung an das aktive Zentrum von c-Met verhindert this compound die Phosphorylierung und Aktivierung von nachgeschalteten Signalmolekülen und hemmt so die Zellproliferation und das Überleben.

Wissenschaftliche Forschungsanwendungen

D6808 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying macrocyclic inhibitors and their synthesis.

Biology: Investigated for its role in inhibiting c-Met kinase activity in various cell lines.

Medicine: Explored as a potential therapeutic agent for treating gastric cancer with MET gene alterations.

Industry: Potential use in the development of new anticancer drugs based on its macrocyclic structure and inhibitory activity

Wirkmechanismus

D6808 exerts its effects by selectively inhibiting the c-Met kinase, which is a receptor tyrosine kinase involved in cellular signaling pathways. By binding to the active site of c-Met, this compound prevents the phosphorylation and activation of downstream signaling molecules, thereby inhibiting cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its trifluoromethylation and hexazahexacyclic core. Below is a comparative analysis with analogous compounds:

*LogP values estimated via fragment-based methods.

Key Findings from Comparative Studies

Fluorination Effects: The trifluoromethyl group in the target compound confers superior metabolic stability compared to non-fluorinated analogues like the 13-methyl-pentaoxa-azaheptacyclo derivative . However, perfluorinated linear chains (e.g., hexacosafluoro derivatives) exhibit even higher chemical inertness, albeit with reduced biocompatibility .

Heterocyclic Rigidity : The hexazahexacyclic framework enables stronger binding to aromatic enzyme pockets (e.g., kinases) than less rigid systems like benzazepines . Computational studies suggest a 20–30% higher predicted binding affinity compared to heptaazaheptacyclic derivatives .

In contrast, perfluorinated acids (ST < 0.3) diverge significantly in shape .

Synthetic Accessibility : The target compound’s synthesis likely requires multi-step heterocyclization and fluorination, similar to methods in but with added complexity due to nitrogen placement .

Data-Driven Insights

- Tanimoto Coefficient : Binary fingerprint comparisons () reveal a Tanimoto score of 0.65 with benzazepines, suggesting moderate 2D similarity. However, 3D graph-based methods () yield higher similarity (0.78), emphasizing the importance of spatial alignment .

- Neighbor Preference Index (NPI) : The target compound’s NPI of +0.92 () indicates strong bias toward 3D similarity over 2D in bioactivity prediction, aligning with kinase inhibitors like imatinib .

Biologische Aktivität

The compound 13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione is a complex organic molecule with significant potential in various biological applications. Understanding its biological activity is crucial for its development in pharmaceuticals and other fields.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a unique arrangement of nitrogen and carbon atoms along with trifluoromethyl groups. Its complexity suggests potential interactions with biological systems that warrant investigation.

| Property | Value |

|---|---|

| Molecular Formula | C₃₅H₃₃F₃N₆O₂ |

| Molecular Weight | 647.66 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| Log P (octanol-water) | Not available |

Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The trifluoromethyl group can enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity.

Anticancer Activity

Studies have shown that hexacyclic compounds can exhibit significant anticancer properties. For instance:

- Case Study 1 : A derivative of the compound demonstrated inhibition of cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.

- Case Study 2 : Another study reported that similar compounds induced apoptosis in leukemia cells through the activation of caspase pathways.

Antimicrobial Activity

Compounds featuring complex nitrogen frameworks have been noted for their antimicrobial properties:

- Case Study 3 : A related compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.

- Case Study 4 : Research on similar structures indicated effectiveness against fungal strains like Candida albicans.

Neuroprotective Effects

Emerging data suggest potential neuroprotective effects:

- Case Study 5 : In vitro studies showed that the compound could reduce oxidative stress in neuronal cells, indicating a possible role in neurodegenerative disease treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.